
(Ethane-1,2-diyl)bis(tert-butylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis(tert-butylphosphane) is an organophosphorus compound characterized by the presence of two tert-butylphosphane groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis(tert-butylphosphane) typically involves the reaction of ethane-1,2-diyl dichloride with tert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may require a catalyst such as palladium or nickel complexes.
Industrial Production Methods
Industrial production methods for (Ethane-1,2-diyl)bis(tert-butylphosphane) would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diyl)bis(tert-butylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the tert-butyl groups are replaced by other substituents under appropriate conditions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts (e.g., palladium chloride, nickel acetate).
Major Products
Oxidation: Phosphine oxides.
Substitution: Variously substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis(tert-butylphosphane) finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize transition metal complexes and enhance their reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis(tert-butylphosphane) depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but different steric and electronic characteristics.
Bis(dimethylphosphino)ethane: A smaller ligand with different reactivity and coordination behavior.
Bis(diethylphosphino)ethane: Similar in structure but with ethyl groups instead of tert-butyl groups, affecting its steric properties.
Uniqueness
(Ethane-1,2-diyl)bis(tert-butylphosphane) is unique due to the bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination behavior. This makes it particularly useful in applications where steric effects are crucial, such as in the stabilization of reactive intermediates or in selective catalysis.
Propiedades
Número CAS |
89227-45-2 |
|---|---|
Fórmula molecular |
C10H24P2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
tert-butyl(2-tert-butylphosphanylethyl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 |
Clave InChI |
BSWFALXLRKHBLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PCCPC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

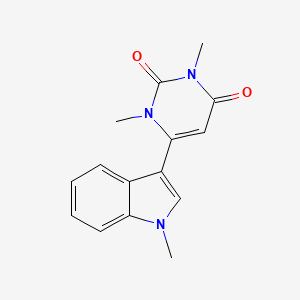
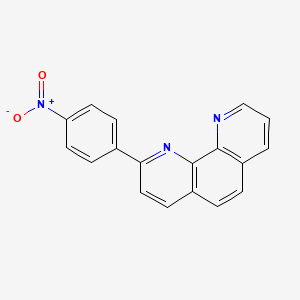
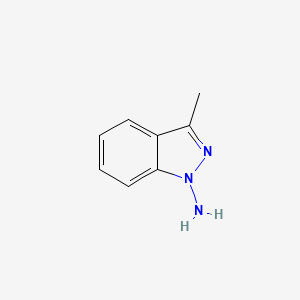
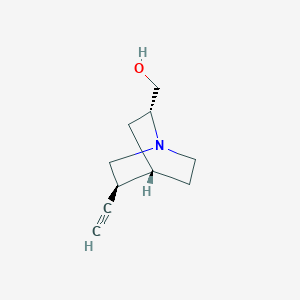
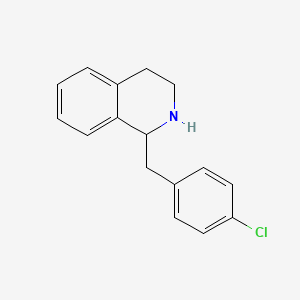
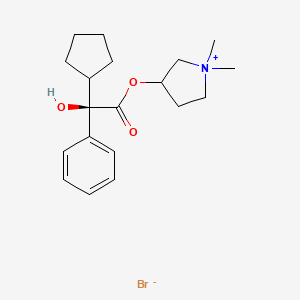
![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
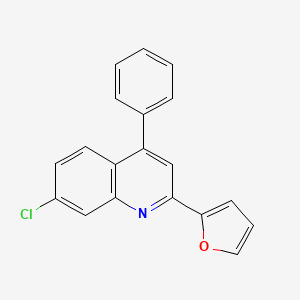
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
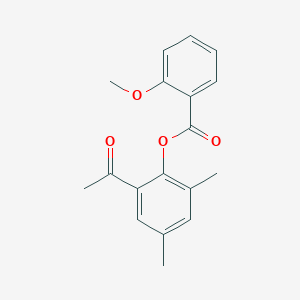
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
